(6-Ethoxy-2,3-difluorophenyl)boronic acid
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Overview
Description
“(6-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1309980-95-7 . It has a molecular weight of 201.97 . It appears as a white to off-white solid .
Synthesis Analysis
The synthesis of boronic acids, such as “this compound”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The IUPAC name for this compound is 6-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5 (10)8 (11)7 (6)9 (12)13/h3-4,12-13H,2H2,1H3 . The InChI key is KVSMPXUZSFLBMK-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 201.97 .Scientific Research Applications
Catalytic Applications
- Hydrometallation Reactions and Catalysis: Tris(pentafluorophenyl)borane, a related compound, is known for its role as an activator in Ziegler-Natta chemistry and is increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Advancements in Borylation Chemistry
- Versatile Reagent for Borylation Reactions: Tris(pentafluorophenyl)borane has demonstrated extensive applications in various reactions such as borylation, hydrogenation, hydrosilylation, frustrated Lewis pair chemistry, and Lewis acid catalysis. Its high Lewis acidity and steric bulk make it a versatile reagent in boron chemistry (Lawson & Melen, 2017).
Coordination Chemistry
- Formation of Cationic Rhodium Complexes: Arylboronic acids, including derivatives like (4-methoxyphenyl)boronic acid, react with aryloxorhodium complexes to form new cationic rhodium complexes with tetraarylpentaborates, demonstrating their potential in coordination chemistry (Nishihara, Nara, & Osakada, 2002).
Molecular Design and Crystal Engineering
- Design of Novel Boronic Acids: The study of ortho-alkoxyphenylboronic acids, including 2-ethoxyphenylboronic acids, aims to create boronic acids with monomeric structures, which are valuable for crystal engineering and molecular design (Cyrański et al., 2012).
Fluorescent Chemosensors
- Detection of Biological Substances: Boronic acid interacts with cis-diols to form rings, which can be used in fluorescent sensors for probing carbohydrates and bioactive substances. This demonstrates the application of boronic acids in the detection of biological active substances (Huang et al., 2012).
Synthetic Organic Chemistry
- Catalytic Reactions and Biaryl Formation: Arylboronic acids, including difluorophenylboronic acids, are used in palladium-catalyzed coupling reactions, leading to the formation of unsymmetrical biaryls, highlighting their significance in synthetic organic chemistry (Osakada, Onodera, & Nishihara, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, (6-Ethoxy-2,3-difluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura coupling reactions enable the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly affect numerous biochemical pathways by contributing to the synthesis of bioactive compounds.
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at 2-8°C to maintain its stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Properties
IUPAC Name |
(6-ethoxy-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMPXUZSFLBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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